molecular formula C26H30N4O7 B2805096 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1351648-33-3

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate

Katalognummer: B2805096
CAS-Nummer: 1351648-33-3
Molekulargewicht: 510.547
InChI-Schlüssel: ONAHCOBFEKSIMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a synthetic organic compound characterized by a hybrid structure combining benzodioxole, benzimidazole, and piperidine moieties. Key structural features include:

  • Benzodioxole core: A fused bicyclic aromatic system (benzo[d][1,3]dioxol-5-yl) known for enhancing metabolic stability and bioavailability in drug candidates .
  • Benzimidazole subunit: The 5,6-dimethyl-1H-benzo[d]imidazole group is critical for binding interactions, particularly in kinase inhibition or receptor modulation, as seen in analogous compounds .
  • Piperidine linkage: The 4-((5,6-dimethylbenzimidazolyl)methyl)piperidine moiety facilitates conformational flexibility and hydrophobic interactions.
  • Acetamide-oxalate salt: The oxalate counterion improves solubility and crystallinity, a common strategy in pharmaceutical formulation .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3.C2H2O4/c1-16-9-20-21(10-17(16)2)28(14-25-20)12-18-5-7-27(8-6-18)13-24(29)26-19-3-4-22-23(11-19)31-15-30-22;3-1(4)2(5)6/h3-4,9-11,14,18H,5-8,12-13,15H2,1-2H3,(H,26,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAHCOBFEKSIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)CC(=O)NC4=CC5=C(C=C4)OCO5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Impact: The target compound’s 5,6-dimethylbenzimidazole may enhance lipophilicity and steric hindrance compared to chlorine-substituted analogs (e.g., compound 11) .

Synthetic Complexity :

  • Compound 15b achieves a 71% yield via amide coupling, suggesting efficient methodologies for piperidine-benzimidazole hybrids .
  • Triazole-thiazole hybrids (e.g., 8a) require multi-step click chemistry, highlighting the target compound’s relative synthetic simplicity .

Phenoxymethylbenzimidazole-triazole hybrids (e.g., 8a) show docking affinity for enzymes like α-glucosidase, suggesting the target compound’s utility in diabetes research .

Computational and Experimental Insights

  • Similarity Metrics : emphasizes structural similarity as a predictor of biological activity. The target compound’s benzimidazole-piperidine core aligns with kinase inhibitors, while its benzodioxole group may reduce off-target effects compared to simpler benzimidazoles .

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical and biological properties?

The compound integrates a benzo[d][1,3]dioxole moiety, a piperidine-acetamide linker, and a 5,6-dimethyl-1H-benzo[d]imidazole group. The benzo[d][1,3]dioxole enhances lipophilicity and π-π stacking with target proteins, while the dimethyl benzimidazole contributes to hydrogen bonding and receptor specificity . The piperidine ring improves solubility and conformational flexibility, critical for bioavailability . Structural validation requires NMR spectroscopy (¹H/¹³C) for proton environments and mass spectrometry (HRMS) for molecular weight confirmation .

Q. What synthetic strategies are employed to prepare this compound?

Synthesis typically involves multi-step coupling reactions :

  • Step 1 : Functionalization of the piperidine core with (5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl via nucleophilic substitution under inert atmosphere (argon/nitrogen) .
  • Step 2 : Acetamide linkage formation between the piperidine derivative and benzo[d][1,3]dioxol-5-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) .
  • Step 3 : Salt formation with oxalic acid to improve crystallinity . Purity is ensured via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields and purity?

Systematic parameter variation is key:

  • Temperature : Elevated temperatures (60–80°C) accelerate coupling but may promote side reactions; monitor via TLC .
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance benzimidazole alkylation efficiency .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but require strict anhydrous conditions . Advanced purification techniques (e.g., preparative HPLC with C18 columns) resolve closely eluting impurities .

Q. What computational methods are suitable for predicting binding interactions and pharmacokinetics?

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) and charge distribution using hybrid functionals (e.g., B3LYP) to model reactivity .
  • Molecular docking (AutoDock/Vina) : Simulate interactions with target receptors (e.g., kinases, GPCRs) using the compound’s 3D structure (optimized via Mercury or PyMOL ) .
  • ADMET prediction (SwissADME) : Estimate logP, bioavailability, and metabolic stability from SMILES notation .

Q. How can contradictory bioactivity data across assays be resolved?

  • Dose-response profiling : Validate activity across multiple concentrations (e.g., IC₅₀ in enzymatic vs. cell-based assays) to identify off-target effects .
  • Structural analogs : Compare with derivatives lacking specific groups (e.g., methyl on benzimidazole) to isolate pharmacophores .
  • Orthogonal assays : Use SPR (surface plasmon resonance) for binding kinetics and LC-MS for metabolite identification to rule out assay artifacts .

Methodological Considerations

Q. What techniques are recommended for analyzing stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS monitoring : Track degradation products and quantify half-life (t₁/₂) in simulated gastric fluid (pH 1.2) and plasma .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Scaffold modification : Synthesize analogs with substituted benzimidazoles (e.g., 5-Cl, 6-NO₂) or alternate linkers (e.g., morpholine instead of piperidine) .
  • Bioisosteric replacement : Replace benzo[d][1,3]dioxole with bioisosteres (e.g., 2,3-dihydrobenzofuran) to assess impact on potency .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .

Data Contradiction Analysis

Q. How to address discrepancies in computational vs. experimental binding affinities?

  • Ensemble docking : Account for protein flexibility by docking to multiple receptor conformations (e.g., from molecular dynamics simulations) .
  • Solvent effects : Include implicit solvent models (e.g., GB/SA) in docking calculations to improve accuracy .
  • Experimental validation : Use ITC (isothermal titration calorimetry) to measure binding thermodynamics and reconcile with computational predictions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.